5-(2,2,3,3-Tetramethylcyclopropyl)-1,3,4-thiadiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2,2,3,3-Tetramethylcyclopropyl)-1,3,4-thiadiazol-2-amine is a chemical compound characterized by its unique structure, which includes a tetramethylcyclopropyl group attached to a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,2,3,3-Tetramethylcyclopropyl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,2,3,3-tetramethylcyclopropylamine with thiocarbonyl compounds, followed by cyclization to form the thiadiazole ring. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
5-(2,2,3,3-Tetramethylcyclopropyl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the thiadiazole ring can be targeted by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions typically result in the replacement of a functional group on the thiadiazole ring with the nucleophile.
Scientific Research Applications
5-(2,2,3,3-Tetramethylcyclopropyl)-1,3,4-thiadiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive compound, with studies exploring its interactions with various biological targets.
Medicine: Research into its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the development of specialty chemicals and advanced materials, particularly those requiring unique structural features .
Mechanism of Action
The mechanism of action of 5-(2,2,3,3-Tetramethylcyclopropyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction. The pathways involved often include signal transduction mechanisms and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
2,2,3,3-Tetramethylcyclopropyl-fentanyl: A fentanyl analog with a similar cyclopropyl group.
UR-144: A synthetic cannabinoid with a tetramethylcyclopropyl group.
5F-UR-144: A fluorinated analog of UR-144.
Uniqueness
5-(2,2,3,3-Tetramethylcyclopropyl)-1,3,4-thiadiazol-2-amine is unique due to the presence of both the tetramethylcyclopropyl group and the thiadiazole ring. This combination imparts distinct chemical properties and potential biological activities that are not observed in other similar compounds.
Properties
Molecular Formula |
C9H15N3S |
---|---|
Molecular Weight |
197.30 g/mol |
IUPAC Name |
5-(2,2,3,3-tetramethylcyclopropyl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C9H15N3S/c1-8(2)5(9(8,3)4)6-11-12-7(10)13-6/h5H,1-4H3,(H2,10,12) |
InChI Key |
FVEPTESZRFAEFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C1(C)C)C2=NN=C(S2)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.